Cas no 1820574-81-9 (2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline)

2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline 化学的及び物理的性質
名前と識別子
-
- EN300-1268131
- 2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline
- 1820574-81-9
- 1807890-94-3
- EN300-187396
- 2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline
- rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline
-
- インチ: 1S/C12H15N5/c1-7-4-3-5-9(11(7)13)12-14-15-16-17(12)10-6-8(10)2/h3-5,8,10H,6,13H2,1-2H3/t8-,10-/m1/s1
- InChIKey: YIPMPPICXHAXPP-PSASIEDQSA-N
- ほほえんだ: N1(C(C2C=CC=C(C)C=2N)=NN=N1)[C@@H]1C[C@H]1C
計算された属性
- せいみつぶんしりょう: 229.13274550g/mol
- どういたいしつりょう: 229.13274550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 69.6Ų
2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187396-2.5g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-187396-1.0g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-187396-0.25g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-187396-0.5g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-187396-5g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-187396-5.0g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-187396-10.0g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 10g |
$4176.0 | 2023-05-26 | ||
Enamine | EN300-187396-0.1g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-187396-0.05g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-187396-1g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 1g |
$1057.0 | 2023-09-18 |
2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)anilineに関する追加情報
Exploring the Chemistry and Applications of 2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline (CAS No. 1820574-81-9)
The compound 2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline (CAS No. 1820574-81-9) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This tetrazole-containing aniline derivative stands out for its stereospecific (1R,2R)-2-methylcyclopropyl moiety, which contributes to its distinct biological activity and metabolic stability. Researchers are particularly interested in how this methyl-substituted tetrazole-aniline hybrid interacts with biological targets, making it a promising candidate for drug discovery programs.
One of the most searched questions about this compound relates to its synthetic route and chiral purity. The (1R,2R)-2-methylcyclopropyl group introduces a stereochemical complexity that requires specialized synthetic approaches, often involving asymmetric cyclopropanation or resolution techniques. Recent publications highlight innovative methods to achieve high enantiomeric excess (ee) for this tetrazole-aniline scaffold, addressing a key concern in modern medicinal chemistry where chiral purity directly impacts biological activity.
The pharmacokinetic properties of 2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline have become a hot topic in drug metabolism discussions. Its tetrazole ring demonstrates remarkable metabolic stability compared to traditional carboxylic acid isosteres, while the methylcyclopropyl moiety influences membrane permeability. These characteristics make researchers question: "How does this compound compare to similar structures in terms of oral bioavailability?" Preliminary ADME studies suggest favorable properties that warrant further investigation.
In the context of structure-activity relationship (SAR) studies, the 2-methyl substitution on the aniline ring has shown to significantly modulate target binding affinity. Computational chemists frequently search for molecular docking simulations involving this compound, as its tetrazole-aniline core presents interesting hydrogen bonding patterns. The (1R,2R) configuration of the cyclopropyl group appears crucial for optimal spatial orientation in biological targets, explaining why the stereochemistry is often emphasized in patent literature.
The agrochemical sector has shown growing interest in CAS 1820574-81-9 due to its potential as a lead structure for crop protection agents. The combination of tetrazole functionality with the methyl-substituted aniline core offers unique interactions with plant enzyme systems. Recent search trends indicate particular curiosity about its environmental fate and soil persistence characteristics, reflecting the industry's increased focus on sustainable chemistry solutions.
From a material science perspective, the 2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline structure has been explored for its potential in functional polymer design. The tetrazole group can participate in click chemistry reactions, while the aniline nitrogen offers sites for further derivatization. These dual functionalities make it valuable for creating advanced materials with tailored properties, answering frequent queries about multifunctional building blocks in synthetic chemistry.
Analytical chemists often discuss the characterization challenges posed by this compound. The CAS 1820574-81-9 material requires sophisticated techniques like chiral HPLC for purity assessment and X-ray crystallography for absolute configuration determination. These analytical considerations are crucial for quality control in both research and potential scale-up scenarios, addressing common questions about compound characterization best practices.
The intellectual property landscape surrounding 2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline reveals strategic patent filings emphasizing its stereospecific synthesis and therapeutic applications. Recent patent analytics show clustering around kinase inhibition and GPCR modulation claims, reflecting industry priorities. This IP activity generates frequent searches about freedom-to-operate considerations for researchers developing related compounds.
Looking forward, the scientific community continues to explore new derivatives based on this tetrazole-aniline scaffold. The methylcyclopropyl modification represents just one of many possible stereochemical variations that could yield improved biological profiles. This aligns with current trends in fragment-based drug discovery, where such privileged structures serve as valuable starting points for lead optimization programs.
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